molecular formula C11H14O B6181319 (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 2624134-72-9

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B6181319
CAS No.: 2624134-72-9
M. Wt: 162.2
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Description

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound with a unique structure that includes an indene backbone substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene.

    Hydroxymethylation: The indene derivative is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-4-carboxylic acid.

    Reduction: Formation of 6-methyl-2,3-dihydro-1H-inden-4-ylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its hydroxymethyl group, leading to various biochemical pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-4-yl)methanol: Lacks the methyl group at the 6-position.

    6-methyl-2,3-dihydro-1H-inden-4-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.

    6-methyl-2,3-dihydro-1H-inden-4-yl)acetaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the indene backbone

Properties

CAS No.

2624134-72-9

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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